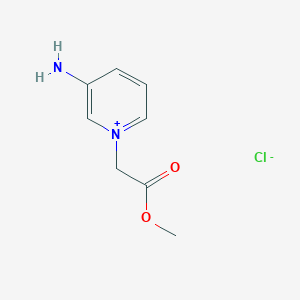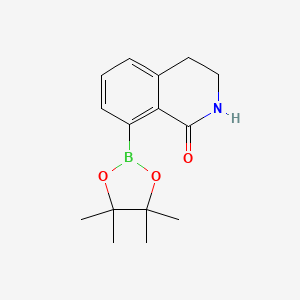
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethanone moiety attached to a pyridine ring
Métodos De Preparación
The synthesis of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone typically involves several steps:
Synthetic Routes: One common method involves the bromination of 2-(trifluoromethyl)pyridine followed by the introduction of an ethanone group. The reaction conditions often include the use of bromine or a brominating agent and a suitable solvent.
Industrial Production Methods: Industrial production may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and nucleophilic agents.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols. Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are typically used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules. This involves the use of palladium catalysts and boronic acids.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for the development of new medications.
Industry: In the industrial sector, it is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell proliferation pathways.
Comparación Con Compuestos Similares
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-Bromo-2-(trifluoromethyl)pyridine and 2-Bromo-4-(trifluoromethyl)pyridine share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both bromine and trifluoromethyl groups in this compound provides a unique combination of reactivity and stability, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H5BrF3NO |
|---|---|
Peso molecular |
268.03 g/mol |
Nombre IUPAC |
1-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)5-2-7(8(10,11)12)13-3-6(5)9/h2-3H,1H3 |
Clave InChI |
NACJVNNUYNVWQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC=C1Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)



![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)

![6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13670462.png)







